
1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a pyrrolidine ring, a pyridazinyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the bromophenyl group, and the coupling of the pyridazinyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and pyridazinyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could potentially undergo substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Applications De Recherche Scientifique
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel anti-TB agents. Researchers have explored the potential of this compound as an anti-tubercular drug. In a study by Singireddi et al., a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Further development and optimization of these derivatives are warranted.
Anti-Fibrotic Potential
Fibrosis, characterized by excessive tissue scarring, contributes to various diseases. Some derivatives of this compound have shown promising anti-fibrotic activity. In screening experiments, certain target compounds exhibited better anti-fibrosis effects than existing drugs like Pirfenidone on hepatic stellate cells (HSC-T6) . Further investigations into their mechanisms and potential clinical applications are essential.
Metal-Free Synthesis
The compound’s synthesis involves mild and metal-free conditions. Specifically, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This metal-free approach is advantageous for green chemistry and process efficiency.
Neurotoxicity Assessment
In a novel study, the pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (a close analog) was investigated for neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in alevins’ brains. Behavioral parameters were also considered . Understanding its neurotoxicity profile is crucial for safety evaluation.
Crystallography
Single crystals were developed for specific derivatives of this compound, including 6d, 6f, and 6n . Crystallographic studies provide valuable insights into molecular interactions, aiding further development and optimization.
Cytotoxicity Evaluation
To assess safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells . This information is vital for potential therapeutic applications.
Mécanisme D'action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active molecules. Pyrrolidines are known to exhibit a wide range of pharmacological activities . The compound also contains a pyridazinyl and a pyridinyl group, which are nitrogen-containing heterocyclic compounds that are often found in drugs and other bioactive molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c23-16-4-3-5-17(13-16)28-14-15(12-21(28)29)22(30)25-10-11-31-20-8-7-19(26-27-20)18-6-1-2-9-24-18/h1-9,13,15H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWSPZLSIMQQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

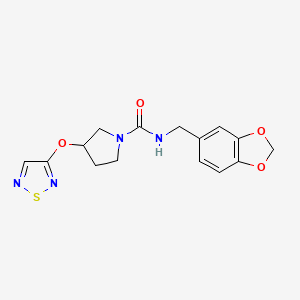
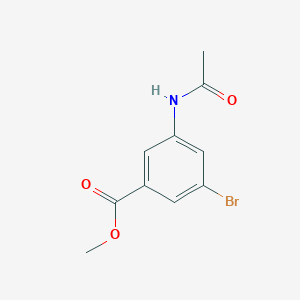
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)

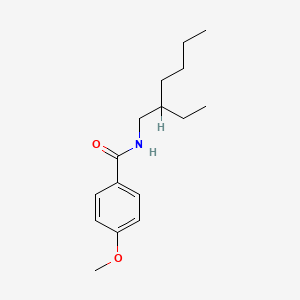
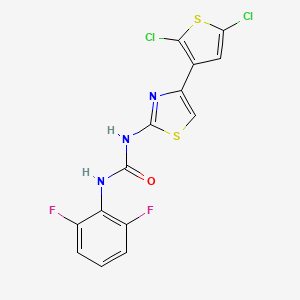

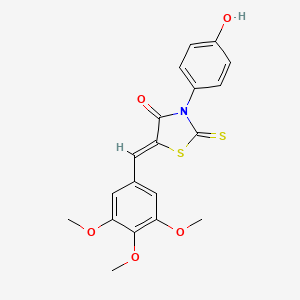
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)
